molecular formula C₂₀H₃₀N₂O₉ B1141303 Atenololbeta-D-Glucuronide CAS No. 889359-84-6

Atenololbeta-D-Glucuronide

Cat. No. B1141303
M. Wt: 442.46
InChI Key:
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Description

Atenolol is a synthetic beta-1 selective blocker used in the management of hypertension and chronic angina, and to reduce mortality in known or suspected myocardial infarction in hemodynamically stable patients . It is a cardioselective beta-blocker used in a variety of cardiovascular conditions .


Synthesis Analysis

The synthesis of related compounds like D-glucuronic acid has been explored using biological methods, which are considered high efficiency and environmentally friendly . Techniques like microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens have been used .


Molecular Structure Analysis

While specific molecular structure analysis for Atenololbeta-D-Glucuronide is not available, tools like MolView can be used to convert a drawn molecule into a 3D model for analysis .


Chemical Reactions Analysis

Atenolol undergoes a hydroxylation reaction at the carbon between the amide and benzene groups. The only other metabolite to be confirmed is a glucuronide conjugate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA) .

Safety And Hazards

Atenolol is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation .

Future Directions

While specific future directions for Atenololbeta-D-Glucuronide are not available, the field of therapeutic peptides and controlled drug delivery systems are areas of active research that could potentially involve related compounds .

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[4-(2-amino-2-oxoethyl)phenoxy]-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O9/c1-10(2)22-8-13(9-29-12-5-3-11(4-6-12)7-14(21)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h3-6,10,13,15-18,20,22,24-26H,7-9H2,1-2H3,(H2,21,23)(H,27,28)/t13?,15-,16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRIQODZMVHRP-RLYWBOKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112968
Record name 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atenololbeta-D-Glucuronide

CAS RN

889359-84-6
Record name 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889359-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl β-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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